molecular formula C18H15NO4 B1487683 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid CAS No. 1255147-01-3

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid

Cat. No. B1487683
M. Wt: 309.3 g/mol
InChI Key: IGQNPFHSPBVLAF-UHFFFAOYSA-N
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Description

“4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid” is a chemical compound . It is also referred to as quinoline-2-carboxylic acid .


Synthesis Analysis

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .


Molecular Structure Analysis

The molecular structure of “4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid” is represented by the linear formula C18H15NO4 .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives, including "4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid", have been explored for their synthesis methodologies and structural modifications. For instance, new synthetic pathways have been developed to create halomethylquinoline building blocks for further reactions, leading to novel quinoline derivatives with potential biological activities (Yang Li et al., 2019). Similarly, studies have focused on the synthesis of metabolites of quinoline derivatives, showcasing efficient and convenient synthetic routes (M. Mizuno et al., 2006).

Biological Activities

Quinoline derivatives have been evaluated for their antimicrobial, antibacterial, and antitubercular activities. Compounds synthesized from quinoline building blocks have shown significant activity against Mycobacterium smegmatis and various bacterial strains, suggesting their potential as candidates for further investigation in antimicrobial therapies (Yang Li et al., 2019). Other studies have synthesized phenolic esters and amides of quinoline derivatives, evaluating their antioxidant and antibacterial properties, with some compounds showing good chelating ability and scavenging activity (S. Shankerrao et al., 2013).

Photophysical and Fluorescent Properties

The photophysical behaviors of quinoline derivatives have been investigated, focusing on their potential applications in fluorescence and luminescence. Studies on azole-quinoline-based fluorophores have shown that these compounds exhibit dual emissions and large Stokes shifts, making them interesting candidates for applications in sensing and imaging (Vikas Padalkar & N. Sekar, 2014).

Novel Derivatives and Applications

Research has also been conducted on the development of novel quinoline derivatives with unique structural features and potential applications in drug discovery. For example, polycyclic quinolones with potential anticancer activity have been synthesized, highlighting the versatility of quinoline derivatives in medicinal chemistry (A. Ahmed et al., 2012).

properties

IUPAC Name

4-(2-ethoxyphenoxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-15-9-5-6-10-16(15)23-17-11-14(18(20)21)19-13-8-4-3-7-12(13)17/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQNPFHSPBVLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC(=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238624
Record name 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid

CAS RN

1255147-01-3
Record name 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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